tert-Butyl (5-bromopentyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl (5-bromopentyl)carbamate and related compounds often involves multi-step processes that include acylation, nucleophilic substitution, and reduction steps. For instance, a compound closely related to tert-Butyl (5-bromopentyl)carbamate was synthesized from commercially available starting materials through a three-step process that included acylation, nucleophilic substitution, and reduction, achieving an overall yield of 81% (Bingbing Zhao et al., 2017). This methodology underscores the synthetic routes that can be adapted for the synthesis of tert-Butyl (5-bromopentyl)carbamate.
Molecular Structure Analysis
The molecular structure of tert-Butyl (5-bromopentyl)carbamate and its derivatives has been studied using various analytical techniques such as MS, NMR, and X-ray diffraction. These studies provide insights into the conformational stability and molecular geometry of the compound. For example, the molecular structure and vibrational frequencies of a related compound, tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate, were investigated, revealing details about bond lengths, bond angles, and vibrational modes (H. Arslan & A. Demircan, 2007).
Scientific Research Applications
1. Ketoreductase-Assisted Synthesis
- Application Summary: This compound is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . This process involves the reduction of tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate .
- Methods of Application: The best ketoreductases for this biotransformation were found to be ES-KRED-213 and KRED-P1-H01 . The optimum parameters for maximum conversion and >99% chiral selectivity were 40°C, pH 7.0, 10% enzyme loading, and 100g/L substrate loading .
- Results: ES-KRED-213 showed 99.4% conversion, 4.9g/50mL product formation, with an actual product recovery of 4.2g corresponding to a product yield 85% with respect to the product formed after reaction .
2. Palladium-Catalyzed Synthesis
- Application Summary: tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
3. Synthesis of Sulfonamide Series
- Application Summary: This compound is used in the synthesis of protected amines from piperidine derivatives, which are further used for the synthesis of sulfonamide series .
4. Synthesis of Functional Cationic Polymers
- Application Summary: “tert-Butyl (5-bromopentyl)carbamate” can be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .
5. Synthesis of Benzohydrols
- Application Summary: “tert-Butyl (5-bromopentyl)carbamate” is used in the synthesis of benzohydrols, specifically chlorobenzohydrols . These are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .
6. Synthesis of Antidepressants
Safety And Hazards
The safety information for “tert-Butyl (5-bromopentyl)carbamate” indicates that it has a GHS07 pictogram and a signal word of “Warning”. The hazard statement is H302 . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
properties
IUPAC Name |
tert-butyl N-(5-bromopentyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUJQWJCNMMZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403467 | |
Record name | 5-(BOC-amino)-1-pentyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-bromopentyl)carbamate | |
CAS RN |
83948-54-3 | |
Record name | 5-(BOC-amino)-1-pentyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(5-bromopentyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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